molecular formula C10H10FNO3 B13115460 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride

4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride

Cat. No.: B13115460
M. Wt: 211.19 g/mol
InChI Key: AFUSXZRPCMQEFF-UHFFFAOYSA-N
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Description

4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a chromane ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride typically involves multiple steps. One common method starts with the preparation of the chromane ring, followed by the introduction of the amino and fluorine substituents. The carboxylic acid group is then added, and the final step involves converting the compound to its hydrochloride form. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted chromane compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses .

Scientific Research Applications

4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride form. This combination enhances its solubility, stability, and overall reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylic acid

InChI

InChI=1S/C10H10FNO3/c11-8-6(10(13)14)2-1-5-7(12)3-4-15-9(5)8/h1-2,7H,3-4,12H2,(H,13,14)

InChI Key

AFUSXZRPCMQEFF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)C(=O)O

Origin of Product

United States

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